2-Methyl-2-propyl-1,3-dioxane-4,6-dione
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Overview
Description
It was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This compound is widely used in organic synthesis due to its unique chemical properties, including its adequate acidity and steric rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione involves the condensation of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in solid form and stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Condensation Reactions: It is widely used in Knoevenagel condensation reactions with aldehydes.
Alkylation and Acylation Reactions: It can react with alkyl halides and acyl halides under mild conditions.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and ionic liquids as catalysts.
Alkylation and Acylation Reactions: Catalyzed by carbonates or pyridine.
Hydrolysis: Requires water and mild acidic or basic conditions.
Major Products Formed
Condensation Reactions: Formation of β-keto esters and other heterocycles.
Alkylation and Acylation Reactions: Formation of alkylated and acylated derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
2-Methyl-2-propyl-1,3-dioxane-4,6-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen . This anion is stabilized by resonance, making the compound highly reactive in various chemical reactions . The compound’s acidity and steric rigidity contribute to its effectiveness in forming multiple carbon-carbon bonds .
Comparison with Similar Compounds
2-Methyl-2-propyl-1,3-dioxane-4,6-dione is unique due to its high acidity and steric rigidity, which make it more reactive than similar compounds such as dimethyl malonate and barbituric acid . Other similar compounds include:
Dimethyl Malonate: Less acidic and less reactive compared to this compound.
Barbituric Acid: Similar in structure but exists predominantly in the mono-enol tautomer form.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used for trapping adducts formed during reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates.
Properties
CAS No. |
181639-60-1 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-methyl-2-propyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H12O4/c1-3-4-8(2)11-6(9)5-7(10)12-8/h3-5H2,1-2H3 |
InChI Key |
FZQUTQUNUVLDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OC(=O)CC(=O)O1)C |
Origin of Product |
United States |
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